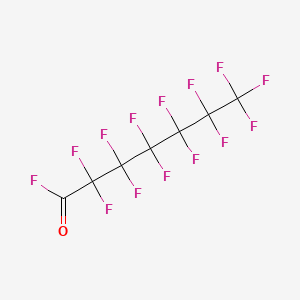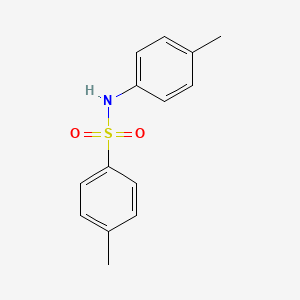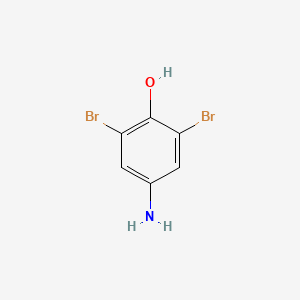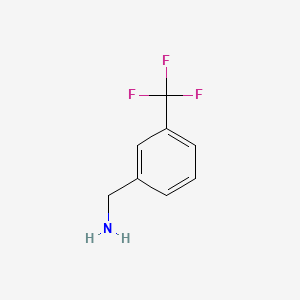
3-(Trifluoromethyl)benzylamine
Vue d'ensemble
Description
3-(Trifluoromethyl)benzylamine is an aryl fluorinated building block . It may be employed as an amine to generate different trityl-based pro-tags .
Synthesis Analysis
The synthesis of several chiral α,α,α-trifluoromethylbenzylamines by an environmentally benign exclusively heterogeneous catalytic method is described . The procedure is based on trifluoromethyl acetophenones as starting materials . Another synthetic step involves the conversion of 3-trifluoromethylaniline to pivalylamino-3-trifluoromethylbenzene .Molecular Structure Analysis
The molecular formula of 3-(Trifluoromethyl)benzylamine is C8H8F3N . Its molecular weight is 175.15 . The structure can be represented as CF3C6H4CH2NH2 .Chemical Reactions Analysis
3-(Trifluoromethyl)benzylamine has been used in the preparation of 6-substituted purines . It also plays a significant role in the synthesis of trifluoromethylated imines and amines .Physical And Chemical Properties Analysis
3-(Trifluoromethyl)benzylamine is a clear colorless to yellowish liquid . It has a refractive index of 1.463 (lit.) and a density of 1.222 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique
Catalysis and Synthesis
- Pd(II)-Catalyzed Ortho-Trifluoromethylation: A study by Miura et al. (2013) describes the Pd(II)-catalyzed ortho-C-H trifluoromethylation of benzylamines using an electrophilic CF3 reagent. This process is significant in medicinal chemistry for preparing ortho-trifluoromethyl-substituted benzylamines (Miura et al., 2013).
Surface Passivation in Solar Cells
- Surface Passivation of Perovskites: Wang et al. (2016) introduced benzylamine as a surface passivation molecule, enhancing the moisture-resistance and electronic properties of perovskites. Solar cells with benzylamine-modified formamidinium lead iodide perovskite films showed high efficiency and stability after prolonged air exposure (Wang et al., 2016).
Photochemical and Photocatalytic Applications
- Photoorganocatalysis and Photoredox Catalysis: Research by Lefebvre et al. (2016) explored trifluoromethylation of olefins and aromatics using benzophenone derivatives as photosensitisers in batch and flow processes, enhancing the trifluoromethylation under visible light irradiation (Lefebvre et al., 2016).
Synthetic Chemistry
Synthesis of 3,5-Bis-(trifluoromethyl)benzylamine
Soloshonok and Yasumoto (2006) developed an efficient synthesis of 3,5-bis(trifluoromethyl)benzylamine via biomimetic transamination. This method stands out for its operational convenience and scalability without requiring chromatographic purification (Soloshonok & Yasumoto, 2006).
Oxidative Coupling Catalyzed by Cobalt
Zhao et al. (2014) demonstrated the oxidative coupling of benzylamines to imines using molecular oxygen, catalyzed by Co(II) β-tetrakis(trifluoromethyl)-meso-tetraphenylporphyrin. This method showed high selectivity and efficiency, potentially beneficial for large-scale production of imines (Zhao et al., 2014).
Safety And Hazards
Propriétés
IUPAC Name |
[3-(trifluoromethyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N/c9-8(10,11)7-3-1-2-6(4-7)5-12/h1-4H,5,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKNZTUQUXUXTLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00181828 | |
| Record name | 3-(Trifluoromethyl)benzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00181828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethyl)benzylamine | |
CAS RN |
2740-83-2 | |
| Record name | 3-(Trifluoromethyl)benzylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2740-83-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Trifluoromethyl)benzylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002740832 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Trifluoromethyl)benzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00181828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(trifluoromethyl)benzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.516 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-trifluoromethylbenzophenone](/img/structure/B1346536.png)
![4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3,4,5-trifluorobenzophenone](/img/structure/B1346537.png)
![Ethyl 8-[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-8-oxooctanoate](/img/structure/B1346538.png)
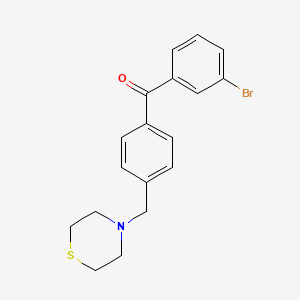
![4-chloro-5,8-dimethyl-5H-pyrimido[5,4-b]indole](/img/structure/B1346542.png)
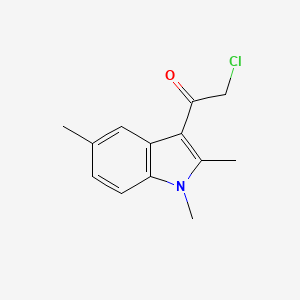
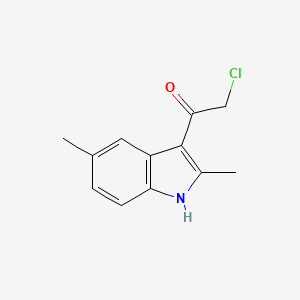
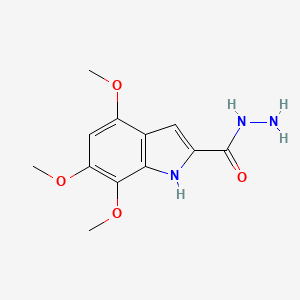
![7H-Benzo[c]carbazole](/img/structure/B1346553.png)


